N-(octahydro-2H-quinolizin-1-ylmethyl)-4-(2-oxo-2H-chromen-3-yl)benzamide
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Overview
Description
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is a complex organic compound that features a quinolizidine ring system and a chromenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE typically involves multiple steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a piperidine derivative.
Attachment of the Chromenyl Group: The chromenyl group can be introduced via a Friedel-Crafts acylation reaction using a chromenone derivative.
Coupling Reaction: The final step involves coupling the quinolizidine and chromenyl intermediates through a suitable linker, often using a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinolizidine ring or the chromenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE involves interaction with specific molecular targets. The quinolizidine ring may interact with biological receptors, while the chromenyl group could participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE
- N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BUTANAMIDE
- N-[(OCTAHYDRO-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)PENTANAMIDE
Uniqueness
N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-(2-OXO-2H-CHROMEN-3-YL)BENZAMIDE is unique due to its specific combination of the quinolizidine ring and chromenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H28N2O3 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-4-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C26H28N2O3/c29-25(27-17-21-7-5-15-28-14-4-3-8-23(21)28)19-12-10-18(11-13-19)22-16-20-6-1-2-9-24(20)31-26(22)30/h1-2,6,9-13,16,21,23H,3-5,7-8,14-15,17H2,(H,27,29) |
InChI Key |
IFBCSZDQJPTZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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